molecular formula C9H14O3 B15196172 3,3-Dimethylheptane-2,4,6-trione CAS No. 23039-25-0

3,3-Dimethylheptane-2,4,6-trione

Cat. No.: B15196172
CAS No.: 23039-25-0
M. Wt: 170.21 g/mol
InChI Key: BLVCFNFGVTULKJ-UHFFFAOYSA-N
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Description

3,3-Dimethylheptane-2,4,6-trione is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of three ketone groups located at the 2, 4, and 6 positions of the heptane chain, with two methyl groups attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylheptane-2,4,6-trione can be synthesized through the methylation of heptane-2,4,6-trione. The process involves the use of alkali metal enolates or an enamine intermediate of the parent compound . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the enolate, followed by the addition of a methylating agent like methyl iodide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylheptane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3-Dimethylheptane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethylheptane-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of methyl groups and ketone functionalities

Properties

CAS No.

23039-25-0

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3,3-dimethylheptane-2,4,6-trione

InChI

InChI=1S/C9H14O3/c1-6(10)5-8(12)9(3,4)7(2)11/h5H2,1-4H3

InChI Key

BLVCFNFGVTULKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C(C)(C)C(=O)C

Origin of Product

United States

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